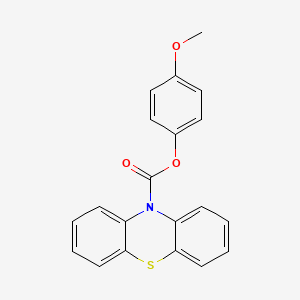

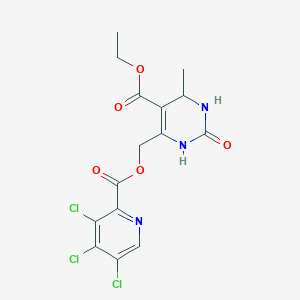

4-methoxyphenyl 10H-phenothiazine-10-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 10H-fenotiazina-10-carboxilato de 4-metoxifenilo es un compuesto que pertenece a la familia de las fenotiazinas. Las fenotiazinas son conocidas por sus diversas aplicaciones en varios campos, incluyendo la química, la biología y la medicina. Este compuesto en particular se caracteriza por la presencia de un grupo metoxilo unido al anillo fenilo y un grupo carboxilato unido al núcleo de fenotiazina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del 10H-fenotiazina-10-carboxilato de 4-metoxifenilo típicamente involucra la carboxilación de la 10-fenil-10H-fenotiazina. Un método incluye el uso de carboxilación sitio-específica en procesos de desorción/ionización por láser . Otro enfoque involucra la reacción de acoplamiento cruzado de Suzuki-Miyaura, donde el ácido 4-metoxifenilborónico se acopla con 3,7-dibromo-10-(4-octilfenil)-10H-fenotiazina en presencia de un catalizador de paladio .

Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados. Los principios de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción y el uso de catalizadores eficientes, serían aplicables.

Análisis De Reacciones Químicas

Tipos de Reacciones: El 10H-fenotiazina-10-carboxilato de 4-metoxifenilo experimenta diversas reacciones químicas, incluyendo:

Oxidación: El núcleo de fenotiazina se puede oxidar para formar sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el núcleo de fenotiazina a su forma reducida.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo fenilo o en el núcleo de fenotiazina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como bromo o cloro.

Principales Productos:

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados de fenotiazina reducidos.

Sustitución: Derivados de fenotiazina halogenados.

Aplicaciones Científicas De Investigación

El 10H-fenotiazina-10-carboxilato de 4-metoxifenilo tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del 10H-fenotiazina-10-carboxilato de 4-metoxifenilo involucra su capacidad de generar cationes radicales a través de carboxilación sitio-específica. Este proceso mejora la eficiencia del compuesto en la ionización de pequeñas moléculas neutras, lo que lo hace útil en espectrometría de masas . Además, los derivados de fenotiazina exhiben bloqueo adrenérgico central y antagonismo del receptor de dopamina, contribuyendo a sus efectos biológicos .

Compuestos Similares:

10-(4-Metoxifenil)-10H-fenotiazina: Se utiliza en la síntesis de colorantes basados en fenotiazina.

10-Metil-10H-fenotiazina: Conocido por su uso en psicofarmacología y su posible actividad antitumoral.

Derivados del ácido fenotiazina-10-carboxílico: Se exploran por sus propiedades catalíticas fotoredox.

Singularidad: El 10H-fenotiazina-10-carboxilato de 4-metoxifenilo es único debido a sus grupos funcionales específicos, que mejoran su reactividad y aplicabilidad en varios campos. Su capacidad de generar cationes radicales y su posible uso en materiales avanzados e investigación médica lo diferencian de otros derivados de fenotiazina.

Comparación Con Compuestos Similares

10-(4-Methoxyphenyl)-10H-phenothiazine: Used in the synthesis of phenothiazine-based dyes.

10-Methyl-10H-phenothiazine: Known for its use in psychopharmacology and potential antitumor activity.

Phenothiazine-10-carboxylic acid derivatives: Explored for their photoredox catalytic properties.

Uniqueness: 4-Methoxyphenyl 10H-phenothiazine-10-carboxylate is unique due to its specific functional groups, which enhance its reactivity and applicability in various fields. Its ability to generate radical cations and its potential use in advanced materials and medical research set it apart from other phenothiazine derivatives.

Propiedades

IUPAC Name |

(4-methoxyphenyl) phenothiazine-10-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3S/c1-23-14-10-12-15(13-11-14)24-20(22)21-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)21/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQHJDQONOGHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline](/img/structure/B7469825.png)

![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)

![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)

![7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B7469844.png)

![[2-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B7469849.png)

![3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B7469854.png)

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B7469869.png)

![N-(2-bromophenyl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7469883.png)

![2-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B7469919.png)

![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7469920.png)